(R)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, and a methyl group on the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl precursor.
Chiral Resolution: The chiral center is introduced using a chiral catalyst or resolving agent to obtain the ®-enantiomer.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization or chromatography to achieve high enantiomeric purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride: Shares a similar phenyl ring structure but differs in the amine backbone.
®-2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of an amine group.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
CBEWVBHYFSKLPD-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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